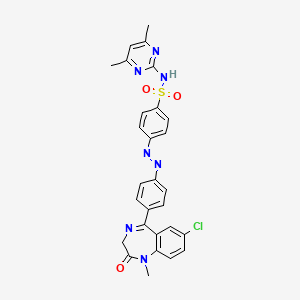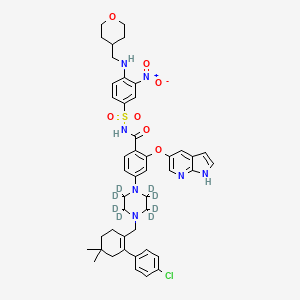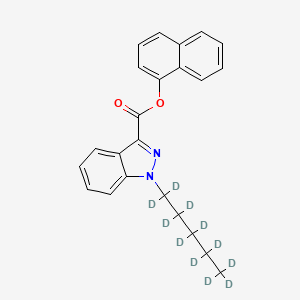
Methylcyclopropene-PEG4-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclopropene-PEG4-NHS is a specialized chemical compound used primarily as a linker in bio-conjugation processes. It contains a terminal N-hydroxysuccinimide (NHS) group and a methylcyclopropene group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its high reactivity and specificity, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other bio-conjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclopropene-PEG4-NHS involves several steps, starting with the preparation of the PEG chain, followed by the introduction of the methylcyclopropene and NHS groups. The PEG chain is typically synthesized through polymerization reactions, and the methylcyclopropene group is introduced via a cyclopropanation reaction. The NHS group is then attached through an esterification reaction, using reagents such as N-hydroxysuccinimide and a suitable activating agent .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methylcyclopropene-PEG4-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Cycloaddition Reactions: The methylcyclopropene group participates in inverse electron demand Diels-Alder reactions with tetrazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Cycloaddition Reactions: Tetrazines are used as reagents, and the reactions occur under mild buffer conditions without the need for toxic catalysts.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Cycloaddition Reactions: The major products are cycloadducts formed between the methylcyclopropene and tetrazine groups.
Scientific Research Applications
Methylcyclopropene-PEG4-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Methylcyclopropene-PEG4-NHS involves the formation of stable covalent bonds with primary amines through the NHS ester group. This reaction results in the conjugation of the PEG chain to the target molecule. The methylcyclopropene group can undergo cycloaddition reactions with tetrazines, forming stable cycloadducts. These reactions are highly specific and occur under mild conditions, making this compound an effective tool for bio-conjugation .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS: Another PEG-based linker with a dibenzocyclooctyne (DBCO) group instead of the methylcyclopropene group.
Azide-PEG4-NHS: Contains an azide group for click chemistry applications.
Uniqueness
Methylcyclopropene-PEG4-NHS is unique due to its methylcyclopropene group, which allows for inverse electron demand Diels-Alder reactions with tetrazines. This feature provides high specificity and efficiency in bio-conjugation applications, distinguishing it from other PEG-based linkers .
Properties
Molecular Formula |
C21H32N2O10 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27) |
InChI Key |
BHFOICZXOKKKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)
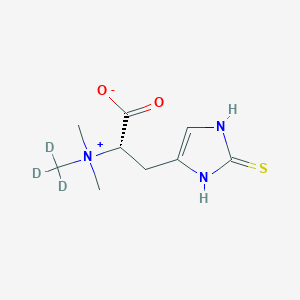
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

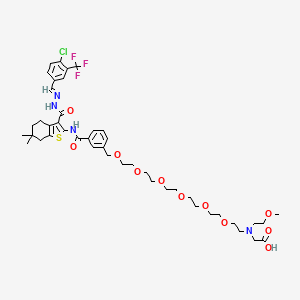
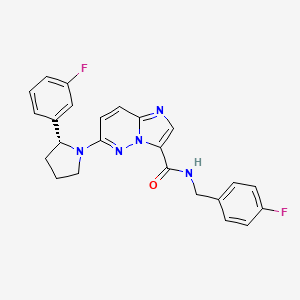

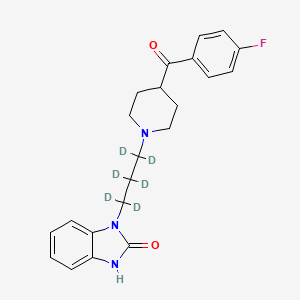
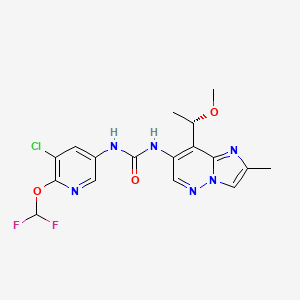
methyl dihydrogen phosphate](/img/structure/B12416408.png)
